
3-(5-Bromo-piridin-2-il)-quinolina
Descripción general
Descripción
3-(5-Bromo-pyridin-2-yl)-quinoline is a useful research compound. Its molecular formula is C14H9BrN2 and its molecular weight is 285.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Bromo-pyridin-2-yl)-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Bromo-pyridin-2-yl)-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Nuevos Derivados de Piridina
El compuesto “3-(5-Bromo-piridin-2-il)-quinolina” se puede utilizar en la síntesis de nuevos derivados de piridina. Este proceso implica una reacción de acoplamiento cruzado de Suzuki catalizada por paladio de 5-bromo-2-metilpiridin-3-amina con varios ácidos arílicos bóricos . Los derivados de piridina resultantes se han estudiado utilizando métodos de Teoría de Funcionales de Densidad (DFT), que describen posibles vías de reacción y posibles candidatos como dopantes quirales para cristales líquidos .
Actividades Biológicas
Los derivados de piridina sintetizados han mostrado prometedoras actividades biológicas. Por ejemplo, se han probado para actividades antitrombolíticas, de inhibición de biopelículas y hemolíticas . Uno de los compuestos, 4b, exhibió un valor de porcentaje de lisis significativo contra la formación de coágulos en sangre humana .
Investigaciones Mecánicas Cuánticas
Se han llevado a cabo investigaciones mecánicas cuánticas sobre estos derivados de piridina utilizando la base B3LYP/6-31G (d,p) con la ayuda del programa GAUSSIAN 09 suite . Estos estudios proporcionan información sobre el análisis de orbitales moleculares fronterizos, los índices de reactividad, el potencial electrostático molecular y las medidas de dipolos .
Preparación de Compuestos de 5-Bromopirimidina
El compuesto “this compound” también se puede utilizar en la preparación de compuestos de 5-Bromopirimidina . Este proceso implica varios pasos, incluyendo sobre-batido, reducción, condensación, sustitución, desprotección tert-butoxicarbonilo, y posterior condensación y reducción .
Química Farmacéutica
Los derivados de este compuesto tienen un uso extensivo en la química farmacéutica . Sirven como importantes intermediarios de medicamentos .
Síntesis Orgánica
El compuesto y sus derivados también se utilizan en la síntesis orgánica . La síntesis de estos compuestos es desafiante, y existe la necesidad de desarrollar un método que sea fácil de operar, fácil de controlar y tenga un rendimiento global adecuado .
Safety and Hazards
Direcciones Futuras
The future directions in the research of similar compounds could involve further investigation of their synthesis, characterization, and potential applications. For instance, the Suzuki cross-coupling reaction could be explored further for the synthesis of novel pyridine derivatives . Additionally, these compounds could be investigated for their potential biological activities and applications in medicinal chemistry .
Análisis Bioquímico
Biochemical Properties
3-(5-Bromo-pyridin-2-yl)-quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 3-(5-Bromo-pyridin-2-yl)-quinoline and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .
Cellular Effects
The effects of 3-(5-Bromo-pyridin-2-yl)-quinoline on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with 3-(5-Bromo-pyridin-2-yl)-quinoline can lead to altered expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3-(5-Bromo-pyridin-2-yl)-quinoline exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, 3-(5-Bromo-pyridin-2-yl)-quinoline has been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(5-Bromo-pyridin-2-yl)-quinoline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of metabolites with different biological activities . In in vitro studies, prolonged exposure to 3-(5-Bromo-pyridin-2-yl)-quinoline has been associated with changes in cell viability, proliferation, and differentiation . In in vivo studies, the long-term effects of this compound on tissue function and organismal health are also being investigated .
Dosage Effects in Animal Models
The effects of 3-(5-Bromo-pyridin-2-yl)-quinoline vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects, where a specific dosage level leads to a significant change in biological activity, have also been reported in some studies .
Metabolic Pathways
3-(5-Bromo-pyridin-2-yl)-quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathways include oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450 oxidases . These metabolic processes can lead to the formation of active or inactive metabolites, influencing the overall biological activity of the compound .
Transport and Distribution
The transport and distribution of 3-(5-Bromo-pyridin-2-yl)-quinoline within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, 3-(5-Bromo-pyridin-2-yl)-quinoline can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-(5-Bromo-pyridin-2-yl)-quinoline is essential for its function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-(5-Bromo-pyridin-2-yl)-quinoline may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Propiedades
IUPAC Name |
3-(5-bromopyridin-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-12-5-6-14(17-9-12)11-7-10-3-1-2-4-13(10)16-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTJBUVGZASOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478025 | |
| Record name | 3-(5-Bromo-pyridin-2-yl)-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569350-78-3 | |
| Record name | 3-(5-Bromo-pyridin-2-yl)-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)

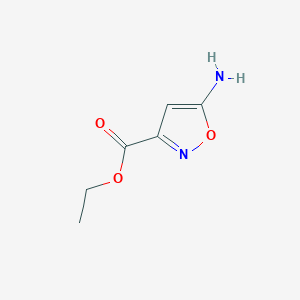
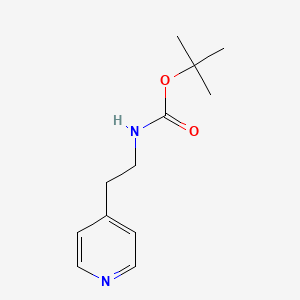
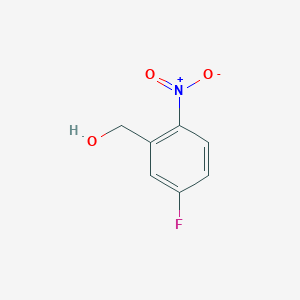
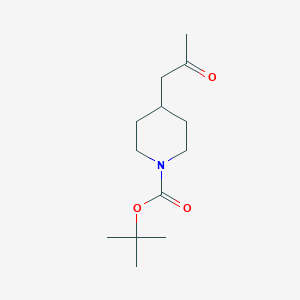
![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)

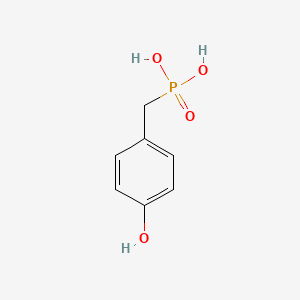
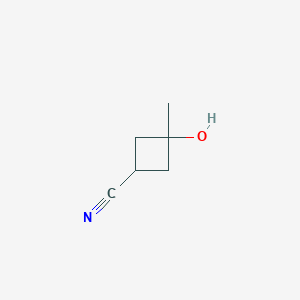


![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)

